7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline
Overview
Description
7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of aniline derivatives with suitable reagents to form the quinoline ringThe final step involves the attachment of the tetrazole moiety via a nucleophilic substitution reaction using appropriate sulfanyl reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with different functional groups .
Scientific Research Applications
7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.
Uniqueness
7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline is unique due to the presence of the tetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-10-17(19-16-11-14(24-2)8-9-15(12)16)25-18-20-21-22-23(18)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIJXLCHBBKEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174003 | |
Record name | 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301858-45-7 | |
Record name | 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301858-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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